molecular formula C16H30N2O9 B13053149 Tert-butyl (4-aminobutyl)(methyl)carbamate citrate

Tert-butyl (4-aminobutyl)(methyl)carbamate citrate

Cat. No.: B13053149
M. Wt: 394.42 g/mol
InChI Key: HUEHVKFOOSABHZ-UHFFFAOYSA-N
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Description

Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is a carbamate derivative featuring a tert-butyl protecting group, a 4-aminobutyl chain, and a methyl substituent, with a citrate counterion. This compound is structurally categorized as a carbamate ester, commonly employed in pharmaceutical synthesis as an intermediate for drug candidates. The tert-butyl group enhances steric protection of the carbamate moiety, while the citrate salt improves aqueous solubility, facilitating its use in biological applications.

Properties

Molecular Formula

C16H30N2O9

Molecular Weight

394.42 g/mol

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C10H22N2O2.C6H8O7/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,11H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HUEHVKFOOSABHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Protection of Amines: Boc Group Introduction

The primary amine of 4-aminobutyl compounds is protected by reaction with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. This step prevents unwanted side reactions during subsequent modifications.

  • Reaction conditions: Typically performed in anhydrous dichloromethane (DCM) at low temperatures (0 to -78°C) to minimize side reactions and over-protection.
  • Mechanism: Nucleophilic attack of the amine on the Boc reagent forms the carbamate linkage.
  • Optimization: Stoichiometric control (1:1 molar ratio) and controlled pH (~8-9) are essential for selective protection.

Methyl Carbamate Formation

The methyl carbamate moiety is introduced by methylation of the Boc-protected amine or by coupling with methyl carbamoyl derivatives.

  • This can involve reaction with methyl chloroformate or methyl isocyanate under controlled conditions.
  • The reaction is generally conducted under mild basic conditions to avoid hydrolysis or side reactions.

Formation of Citrate Salt

The free amine or carbamate intermediate is treated with citric acid to form the citrate salt, enhancing aqueous solubility and stability.

  • Salt formation is typically done by dissolving the carbamate compound in an organic solvent followed by addition of an aqueous citric acid solution.
  • The resulting salt is isolated by crystallization or lyophilization.

Industrial and Laboratory Scale Synthesis

Step Reagents/Conditions Notes
Amine protection tert-Butyl chloroformate, triethylamine, DCM, 0 to -78°C Ensures selective Boc protection of primary amine
Methyl carbamate introduction Methyl chloroformate or methyl isocyanate, base, ambient temperature Controlled to avoid overreactions
Citrate salt formation Citric acid aqueous solution, organic solvent Improves solubility and stability
Purification Liquid-liquid extraction, column chromatography (silica gel) High purity (>95%) achieved

Analytical and Purification Techniques

  • Purification: Typically involves liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography using silica gel and solvent gradients (ethyl acetate/hexane) to separate impurities.
  • Structural validation: Confirmed by:
    • NMR spectroscopy (¹H and ¹³C): Identification of Boc tert-butyl group (~1.4 ppm), methyl carbamate signals, and amine protons.
    • Mass spectrometry (ESI+): Molecular ion peaks consistent with expected molecular weight (e.g., m/z 469 [M+H]+ for hydrochloride analogues).
    • HPLC: Reverse-phase C18 columns with UV detection (254 nm) to assess purity.

Reaction Types and Optimization Notes

  • The compound can undergo oxidation, reduction, and substitution reactions, which are relevant in synthetic modifications or degradation studies.
  • Oxidation agents: potassium permanganate, hydrogen peroxide.
  • Reduction agents: lithium aluminum hydride, sodium borohydride.
  • Substitution reactions: nucleophiles such as sodium azide or thiols under mild conditions.

Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Purpose/Outcome
Amine Protection tert-Butyl chloroformate, triethylamine, DCM, 0 to -78°C Boc protection of primary amine
Methyl Carbamate Formation Methyl chloroformate or methyl isocyanate, base Introduction of methyl carbamate group
Citrate Salt Formation Citric acid aqueous solution Formation of citrate salt for stability
Purification Liquid-liquid extraction, silica gel chromatography Removal of impurities, high purity product
Validation NMR, MS, HPLC Structural confirmation and purity analysis

This comprehensive synthesis approach ensures the selective formation of tert-butyl (4-aminobutyl)(methyl)carbamate citrate with high purity and stability, suitable for further research and pharmaceutical applications.

Chemical Reactions Analysis

Tert-butyl (4-aminobutyl)(methyl)carbamate citrate undergoes various chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and tetrabutylammonium bromide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuropharmacological Applications

Tert-butyl (4-aminobutyl)(methyl)carbamate citrate has been studied for its potential as a therapeutic agent in neurodegenerative diseases. It acts as an inhibitor of β-secretase and acetylcholinesterase enzymes, which are implicated in the aggregation of amyloid beta peptide associated with Alzheimer’s disease. In vitro studies have demonstrated that this compound can prevent amyloid beta aggregation, suggesting its potential role in cognitive function modulation .

Table 1: Enzyme Inhibition Activity

EnzymeInhibition TypePotential Effect
β-secretaseCompetitive InhibitionReduces amyloid beta aggregation
AcetylcholinesteraseNon-competitiveEnhances cholinergic transmission

Anti-inflammatory Applications

Research has highlighted the compound's anti-inflammatory properties through its inhibition of lipoxygenase enzymes, which are crucial in the biosynthesis of leukotrienes—mediators of inflammation. By inhibiting these enzymes, this compound may reduce inflammatory responses.

Case Study: Anti-inflammatory Efficacy
A study involving a rat model of induced inflammation demonstrated that treatment with this compound resulted in significant reductions in paw edema compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated animals, indicating effective anti-inflammatory action.

Mechanism of Action

The mechanism of action of tert-butyl (4-aminobutyl)(methyl)carbamate citrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, modulating various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is its 4-aminobutyl-methyl-carbamate backbone and citrate counterion. Below is a comparative analysis with structurally related carbamates:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Properties
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate 4-aminobutyl, methyl, citrate salt Not provided Not provided Pharmaceutical intermediate (inferred)
Tert-butyl (4-chlorophenethyl)carbamate 4-chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 Lab reagent, synthetic intermediate
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate Cyclopentyl hydroxyl (stereospecific) C₁₀H₁₉NO₃ 201.27 Chiral building block in drug synthesis
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate 4-methoxycyclohexylamino-methyl C₁₃H₂₅N₂O₃ 257.35 Intermediate in kinase inhibitor synthesis

Key Observations :

  • Citrate vs. Free Base : The citrate salt in the target compound enhances water solubility compared to neutral carbamates like Tert-butyl (4-chlorophenethyl)carbamate, which lacks ionizable groups .
  • Amino Group Reactivity: The 4-aminobutyl group introduces primary amine functionality, making it more reactive in coupling reactions compared to chloro- or methoxy-substituted analogs .

Biological Activity

Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in inflammatory processes. The compound has been studied for its ability to inhibit lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of leukotrienes—mediators of inflammation. By inhibiting these enzymes, the compound may reduce inflammatory responses and associated symptoms.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against 5-lipoxygenase (5-LOX). For instance, a derivative showed an IC50 value of 1.38 ± 0.23 μM against activated human polymorphonuclear leukocytes (PMNL) and 0.45 ± 0.11 μM against isolated 5-LOX, indicating potent anti-inflammatory properties .

Table 1: Inhibitory Activity of Tert-butyl Derivatives

CompoundTarget EnzymeIC50 (μM)Remarks
43 Activated PMNL1.38 ± 0.23Significant inhibition observed
43 Isolated 5-LOX0.45 ± 0.11Potent inhibitor
ZileutonActivated PMNL3.00Positive control
ZileutonIsolated 5-LOX14.24Positive control

In Vivo Studies

In vivo studies have further corroborated the anti-inflammatory potential of tert-butyl derivatives. Animal models treated with these compounds exhibited reduced markers of inflammation and improved clinical outcomes compared to control groups .

Case Study: Anti-inflammatory Efficacy

A notable case study involved the administration of a tert-butyl derivative in a rat model of induced inflammation. The treatment group showed a significant reduction in paw edema compared to controls, suggesting effective anti-inflammatory action. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Case Study: Safety Profile

Another study focused on assessing the safety and toxicity profile of this compound. The results indicated no significant adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .

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